An In-depth Technical Guide to 2-Chloro-6-methylthieno[2,3-d]pyrimidine
An In-depth Technical Guide to 2-Chloro-6-methylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-6-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical data on its chemical identity, synthesis, and potential applications, supported by established scientific literature.
Section 1: Core Chemical Identity
At the heart of any chemical investigation is the precise identification of the compound. 2-Chloro-6-methylthieno[2,3-d]pyrimidine is a substituted thienopyrimidine, a class of compounds recognized for its structural analogy to purine bases found in DNA and RNA.[1] This structural similarity makes the thieno[2,3-d]pyrimidine scaffold a privileged core in the design of bioactive molecules.
CAS Number: 1225875-20-6[2][3]
The Chemical Abstracts Service (CAS) Registry Number is a unique identifier for chemical substances. The assigned number for 2-Chloro-6-methylthieno[2,3-d]pyrimidine is crucial for unambiguous identification in databases, regulatory submissions, and procurement.
Molecular Structure and Properties
A clear understanding of the molecule's architecture and physicochemical properties is fundamental to its application.
Table 1: Physicochemical Properties of 2-Chloro-6-methylthieno[2,3-d]pyrimidine
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂S | [3] |
| Molecular Weight | 184.65 g/mol | [3] |
| Canonical SMILES | ClC1=NC=C2C(C=C(C)S2)=N1 | Inferred |
| InChI Key | Inferred from structure | Inferred |
| Appearance | Solid (form may vary) | General knowledge |
| Hazard | Irritant | [3] |
The structure, featuring a chlorine atom at the 2-position and a methyl group at the 6-position, presents specific opportunities for chemical modification. The chlorine atom, in particular, serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
Section 2: The Thieno[2,3-d]pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry
The thieno[2,3-d]pyrimidine nucleus is a bioisostere of quinazoline and purine, granting it access to a wide range of biological targets.[4] This scaffold is a recurring motif in compounds investigated for various therapeutic areas.
Therapeutic Landscape
Derivatives of thieno[2,3-d]pyrimidine have demonstrated a remarkable breadth of biological activities, including:
-
Anticancer Agents: These compounds have been explored as inhibitors of various protein kinases, which are often dysregulated in cancer.[5] They have also been investigated as topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[6]
-
Anti-inflammatory Agents: The scaffold has been incorporated into molecules designed to modulate inflammatory pathways.[7]
-
Antimicrobial and Antiviral Agents: Research has indicated the potential of thieno[2,3-d]pyrimidine derivatives in combating microbial and viral infections.[1]
-
Central Nervous System (CNS) Protective Agents: Certain derivatives have shown promise in models of neurological disorders.[7]
The following diagram illustrates the diverse therapeutic potential stemming from the core thieno[2,3-d]pyrimidine structure.
Caption: Diverse biological activities of the thieno[2,3-d]pyrimidine scaffold.
Section 3: Synthesis Strategies and Methodologies
The synthesis of 2-Chloro-6-methylthieno[2,3-d]pyrimidine and its analogs generally involves the initial construction of the thiophene ring followed by the annulation of the pyrimidine ring.
Retrosynthetic Analysis
A common retrosynthetic approach for thieno[2,3-d]pyrimidines is illustrated below. The strategy hinges on disconnecting the pyrimidine ring to reveal a functionalized thiophene precursor.
Caption: General retrosynthesis of the thieno[2,3-d]pyrimidine ring system.
Key Synthetic Reactions
1. Gewald Reaction: This is a cornerstone multi-component reaction for the synthesis of 2-aminothiophenes. It typically involves the condensation of a ketone (or aldehyde), a compound with an activated methylene group (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[8][9]
2. Pyrimidine Ring Formation: Following the Gewald reaction, the resulting 2-aminothiophene derivative can be cyclized to form the pyrimidine ring. Common methods include:
- Reaction with formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization.[8]
- Cyclization with acyl chlorides in the presence of an acid catalyst.[8]
3. Chlorination: To obtain the target compound, a dihydroxythienopyrimidine intermediate can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃).[10]
Exemplary Synthetic Workflow
The following protocol outlines a general, field-proven workflow for the synthesis of a 2-chloro-thieno[2,3-d]pyrimidine derivative.
Protocol 1: Synthesis of a 2-Chloro-thieno[2,3-d]pyrimidine Derivative
Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)
-
To a stirred solution of acetone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a base such as triethylamine (TEA) or morpholine.
-
Add elemental sulfur (1.1 eq) portion-wise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the 2-aminothiophene intermediate.
Step 2: Synthesis of 6-Methylthieno[2,3-d]pyrimidine-2,4-diol
-
Suspend the 2-aminothiophene intermediate from Step 1 in an excess of a suitable cyclizing agent, such as urea or ethyl carbamate.
-
Heat the mixture at a high temperature (e.g., 180-200 °C) for several hours.
-
Cool the reaction mixture and treat with an aqueous base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry the resulting solid.
Step 3: Synthesis of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine
-
Carefully add the dihydroxy intermediate from Step 2 to an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).
-
Heat the mixture to reflux for several hours.[10]
-
Cool the reaction and carefully quench by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the dichlorinated product.
Step 4: Selective Dechlorination (Hypothetical for 2-Chloro derivative)
-
The synthesis of the specific title compound, 2-Chloro-6-methylthieno[2,3-d]pyrimidine, would likely involve a selective reduction of the 2,4-dichloro intermediate. This can be a challenging step requiring careful control of reaction conditions.
-
A potential method involves catalytic hydrogenation where one chlorine atom is selectively removed.[11] The choice of catalyst, solvent, and hydrogen pressure is critical for achieving the desired regioselectivity.
Section 4: Characterization and Quality Control
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound.
Table 2: Standard Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations for 2-Chloro-6-methylthieno[2,3-d]pyrimidine |
| NMR Spectroscopy | Structural elucidation | ¹H NMR would show signals for the methyl group and aromatic protons. ¹³C NMR would confirm the number of unique carbon atoms. |
| Mass Spectrometry | Molecular weight confirmation | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (184.65), with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M peak). |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for C=C and C=N stretching in the aromatic system. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicates high purity. |
Section 5: Safety and Handling
As a chlorinated heterocyclic compound and a potential irritant, appropriate safety measures must be observed during the handling and synthesis of 2-Chloro-6-methylthieno[2,3-d]pyrimidine.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[14]
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[15][16] In case of contact, rinse immediately with plenty of water.[12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 6: Future Directions and Applications
2-Chloro-6-methylthieno[2,3-d]pyrimidine represents a valuable building block for the synthesis of more complex molecules. The reactive chloro group at the 2-position is a prime site for introducing diversity through nucleophilic aromatic substitution reactions. This allows for the creation of libraries of compounds for screening against various biological targets.
Given the established importance of the thieno[2,3-d]pyrimidine scaffold in targeting protein kinases, future research could focus on synthesizing derivatives of 2-Chloro-6-methylthieno[2,3-d]pyrimidine as potential inhibitors for specific kinases implicated in diseases like cancer and inflammatory disorders.[17] The methyl group at the 6-position may also play a role in modulating selectivity and potency.
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Figure 1. Chemical Structure of 2-Chloro-6-methylthieno[2,3-d]pyrimidine.
